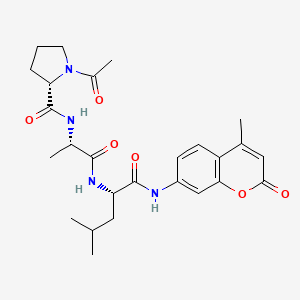
Ac-PAL-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin (Ac-PAL-AMC) is a fluorogenic substrate used primarily for the β1i/LMP2 subunit of the 20S immunoproteasome. This compound is significant in biochemical research due to its ability to release a fluorescent moiety, 7-amino-4-methylcoumarin, upon cleavage, which can be quantified to measure the activity of the β1i/LMP2 subunit.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.
Peptide Coupling: The protected amino acids are coupled sequentially using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to yield the desired peptide sequence.
Coupling with 7-amino-4-methylcoumarin: The peptide is then coupled with 7-amino-4-methylcoumarin to form Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin
Industrial Production Methods
Industrial production of Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin primarily undergoes hydrolysis reactions. The compound is cleaved by the β1i/LMP2 subunit of the 20S immunoproteasome, releasing the fluorescent moiety 7-amino-4-methylcoumarin .
Common Reagents and Conditions
Reagents: The primary reagent involved in the reaction is the β1i/LMP2 subunit of the 20S immunoproteasome.
Conditions: The reaction is typically carried out in a buffered solution at physiological pH and temperature.
Major Products
The major product formed from the hydrolysis of Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is 7-amino-4-methylcoumarin, which is a fluorescent compound .
Scientific Research Applications
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin has several scientific research applications:
Biochemistry: It is used as a fluorogenic substrate to measure the activity of the β1i/LMP2 subunit of the 20S immunoproteasome.
Immunology: The compound is used to study the role of the immunoproteasome in antigen processing and presentation.
Medicine: It is used in research related to diseases such as cancer and autoimmune disorders, where the immunoproteasome plays a crucial role.
Drug Development: Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is used in the development of immunoproteasome inhibitors as potential therapeutic agents.
Mechanism of Action
The mechanism of action of Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin involves its cleavage by the β1i/LMP2 subunit of the 20S immunoproteasome. Upon cleavage, the fluorescent moiety 7-amino-4-methylcoumarin is released. This fluorescence can be quantified to measure the activity of the β1i/LMP2 subunit. The compound is selective for the immunoproteasome over the constitutive proteasome, making it a valuable tool for studying immunoproteasome-specific functions .
Comparison with Similar Compounds
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is unique in its specificity for the β1i/LMP2 subunit of the 20S immunoproteasome. Similar compounds include:
Acetyl-Alanyl-Asparaginyl-Tryptophanyl-7-amino-4-methylcoumarin (Ac-ANW-AMC): Specific for the β2i subunit of the immunoproteasome.
Acetyl-Arginyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-RLR-AMC): Specific for the β5i subunit of the immunoproteasome.
These compounds are also used as fluorogenic substrates to measure the activity of their respective immunoproteasome subunits, but Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is distinct in its specificity for the β1i/LMP2 subunit .
Properties
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJPVHDZSJFFDM-NDXORKPFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














